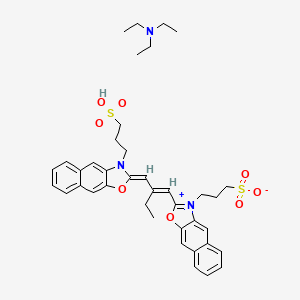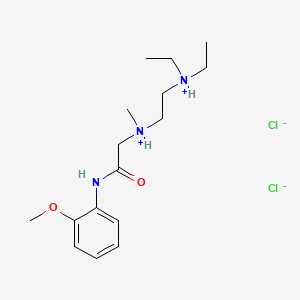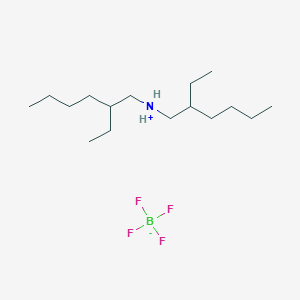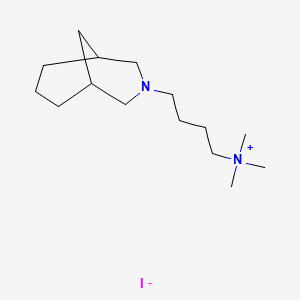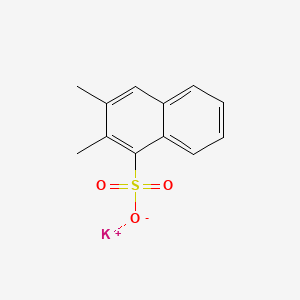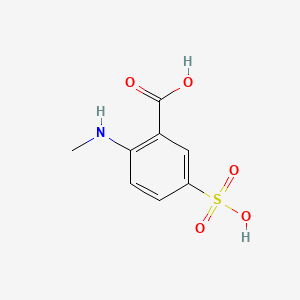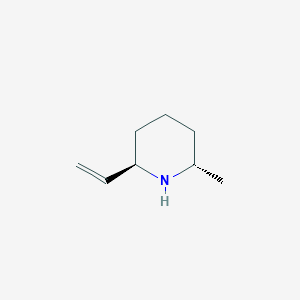
(2R,6S)-2-Ethenyl-6-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,6S)-2-Ethenyl-6-methylpiperidine is a chiral compound with a piperidine ring structure. This compound is notable for its unique stereochemistry, which can influence its chemical reactivity and biological activity. The presence of both an ethenyl group and a methyl group on the piperidine ring makes it an interesting subject for various chemical and pharmaceutical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2-Ethenyl-6-methylpiperidine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a 2,6-disubstituted piperidine derivative. The reaction conditions often include the use of a rhodium or ruthenium catalyst, along with a chiral ligand to induce the desired stereochemistry .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include steps for the purification and isolation of the desired enantiomer, such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,6S)-2-Ethenyl-6-methylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The compound can be reduced to form a saturated piperidine derivative.
Substitution: The ethenyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the ethenyl group.
Substitution: Nucleophiles such as organolithium reagents or Grignard reagents can be used for substitution reactions.
Major Products Formed
Epoxide: Formed by the oxidation of the ethenyl group.
Diol: Formed by the dihydroxylation of the ethenyl group.
Saturated Piperidine: Formed by the reduction of the ethenyl group.
Applications De Recherche Scientifique
(2R,6S)-2-Ethenyl-6-methylpiperidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R,6S)-2-Ethenyl-6-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The ethenyl group can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,6S)-1,2,6-Trimethylpiperazine
- (2R,6S)-2,6-Diaminoheptanedioic acid
- (2R,6S)-irone
Uniqueness
(2R,6S)-2-Ethenyl-6-methylpiperidine is unique due to its specific stereochemistry and the presence of both an ethenyl and a methyl group on the piperidine ring. This combination of features can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
752199-77-2 |
|---|---|
Formule moléculaire |
C8H15N |
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
(2R,6S)-2-ethenyl-6-methylpiperidine |
InChI |
InChI=1S/C8H15N/c1-3-8-6-4-5-7(2)9-8/h3,7-9H,1,4-6H2,2H3/t7-,8-/m0/s1 |
Clé InChI |
LARCQDAKZFWKDB-YUMQZZPRSA-N |
SMILES isomérique |
C[C@H]1CCC[C@@H](N1)C=C |
SMILES canonique |
CC1CCCC(N1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Copper(2+), bis[(1R,2R)-1,2-cyclohexanediamine-|EN,|EN']-, dichloride](/img/structure/B13778031.png)



